1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene
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Overview
Description
1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol It is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene typically involves the introduction of fluorine atoms and functional groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene, reacts with nucleophiles like difluoromethoxy and ethoxy groups under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, distillation, and crystallization to isolate the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions may target specific functional groups, leading to the formation of different derivatives.
Substitution: The fluorine atoms and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,5-Difluoro-2-ethoxybenzene: Lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
1,3-Difluoro-2-ethoxybenzene: The position of the fluorine atoms differs, potentially affecting its chemical behavior.
1,5-Difluoro-3-methoxy-2-ethoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, which may influence its reactivity and applications.
Uniqueness
1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H8F4O2 |
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Molecular Weight |
224.15 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-ethoxy-3,5-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-8-6(11)3-5(10)4-7(8)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
WXIMGBMLRHDVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)OC(F)F |
Origin of Product |
United States |
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